molecular formula C16H19NO2S B4618744 N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide

N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4618744
M. Wt: 289.4 g/mol
InChI Key: KXWLVJWRPMBKFD-UHFFFAOYSA-N
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Description

N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide is a chemical compound synthesized from methanesulfonyl chloride and related amines. It has garnered interest due to its unique molecular structure and properties, which can lead to various applications in chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of related methanesulfonamides typically involves reactions with methanesulfonyl chloride. For instance, N,N-Dibenzylmethanesulfonamide was synthesized using this method, demonstrating a general approach for creating similar compounds (Datta, Buglass, Hong, & Lim, 2008).

Molecular Structure Analysis

The molecular structure of compounds like N-(3,4-Dimethylphenyl)methanesulfonamide shows specific conformations where the amide H atom lies on one side of the benzene ring plane, while the methanesulfonyl group is on the opposite side. This arrangement is significant for its biological activity and is a common feature in methanesulfonanilides (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamides like N-(4-Substituted-benzyl-N'-tert-butylbenzyl thioureas) show antagonistic activity on the vanilloid receptor, indicating a role in biological systems. The methanesulfonamido group's structure, including its oxygens and amide hydrogen, plays a critical role in this activity (Park et al., 2004).

Physical Properties Analysis

Physical properties of methanesulfonamides, such as crystal packing and bond parameters, are significant for understanding their stability and reactivity. The molecules of N,N-Dibenzylmethanesulfonamide, for example, are packed in antiparallel arrays, affecting its physical stability and interactions (Datta et al., 2008).

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide and its derivatives have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds are found to exhibit nanomolar inhibitory concentrations, indicating their potential as effective inhibitors of carbonic anhydrases, which play a critical role in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. The varied activities against different isoenzymes suggest the potential for selective inhibition applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Vanilloid Receptor Antagonism

Research on N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide derivatives also extends to their interaction with the vanilloid receptor. These studies have revealed that the methanesulfonamido group, particularly the size of its methyl component, plays a crucial role in antagonistic activity on the vanilloid receptor. This insight is significant for the development of new analgesic and anti-inflammatory agents targeting the vanilloid receptor (Park et al., 2004).

Molecular Conformation and Spectroscopy

N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide has been the subject of detailed quantum chemical studies to understand its molecular conformation, NMR chemical shifts, and vibrational transitions. Such studies are crucial for elucidating the structure-activity relationships that underpin the compound's biological and pharmacological effects. The insights from these studies contribute to the broader field of drug design and development by offering a deeper understanding of how molecular structure influences biological activity (Karabacak, Cinar, & Kurt, 2010).

properties

IUPAC Name

1-(4-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-6-8-15(9-7-13)12-20(18,19)17-11-16-5-3-4-14(2)10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWLVJWRPMBKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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